6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.335. The purity is usually 95%.
BenchChem offers high-quality 6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Related Research on Fluorinated Compounds and Pyrimidines:
Environmental Exposure and Toxicity Studies : Research has explored the environmental presence and potential toxicity of various fluorinated compounds. For instance, studies have investigated the ubiquity of perfluorinated compounds (PFCs) in human and animal populations, revealing widespread exposure and raising concerns about their persistence and potential toxic effects. Studies like those by Calafat et al. (2007) and Fromme et al. (2017) have quantified PFCs in populations, noting significant exposure levels and calling for further research into their health implications (Calafat et al., 2007); (Fromme et al., 2017).
Pharmacokinetic and Pharmacodynamic Properties : Certain studies delve into the pharmacokinetic and pharmacodynamic properties of fluorinated pyrimidines, providing insights into their absorption, distribution, metabolism, and excretion, as well as their therapeutic potential and toxicity risks. For example, research into the pharmacology of fluorouracil and its derivatives has illuminated their mechanisms of action and associated toxicities, highlighting the importance of understanding genetic predispositions to adverse reactions, such as those related to dihydropyrimidine dehydrogenase (DPD) deficiency (Harris et al., 1991); (Milano et al., 1999).
Toxicity Management and Genetic Factors : Research has also focused on managing the toxicity of fluoropyrimidine drugs, with studies identifying genetic polymorphisms that can influence an individual's risk of experiencing severe adverse effects. This line of research underscores the clinical relevance of genetic testing before administering fluoropyrimidine-based chemotherapy to mitigate the risk of toxicity (Morel et al., 2006).
properties
IUPAC Name |
6-[(2,6-difluorophenyl)methyl]-4-(3-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-11-4-1-3-10(7-11)17-16-15(23-19(27)24-17)9-25(18(16)26)8-12-13(21)5-2-6-14(12)22/h1-7,17H,8-9H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUKNAWGAWYXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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